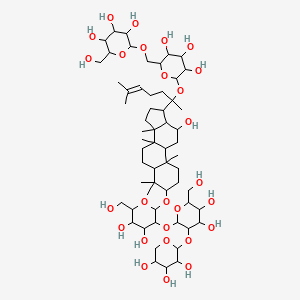

quercetin 3-O-rhamnoside-7-O-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

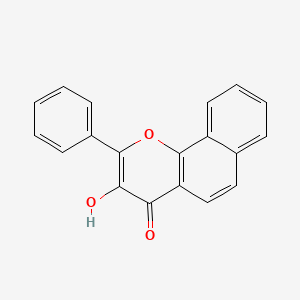

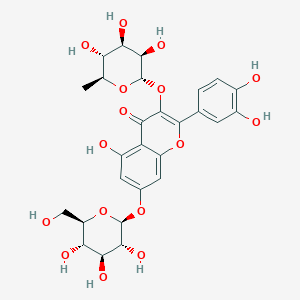

Quercetin 3-O-rhamnoside-7-O-glucoside is a quercetin O-glucoside that is quercetin 7-O-beta-D-glucoside carrying an additional alpha-L-rhamnosyl residue at position 3. It has a role as a plant metabolite. It is an alpha-L-rhamnoside, a monosaccharide derivative, a polyphenol, a beta-D-glucoside, a quercetin O-glucoside and a trihydroxyflavone.

This compound is a natural product found in Arabidopsis thaliana, Ilex hainanensis, and other organisms with data available.

Applications De Recherche Scientifique

Antioxidant and Radioprotective Effects

Quercetin 3-O-rhamnoside-7-O-glucoside, a phenolic glycoside found in pepper fruits (Capsicum annuum L.), has demonstrated notable antioxidant and radioprotective effects. This compound shows a unique ability to protect human lymphocytes against oxidative damage induced by X-radiation, without exhibiting cytotoxicity at various concentrations. Its radioprotective potential is highlighted as being more significant than that of its aglycone forms, attributing to its superoxide radical scavenging activity (Materska, Konopacka, Rogoliński, & Ślosarek, 2015).

Cytotoxic Properties and Anticancer Potential

A study examining the cytotoxic properties of quercetin glycosides, including this compound, in living vertebrates and cancer cell models found that certain glycosides of quercetin can be as effective as the aglycone form in inhibiting cancer cell proliferation. This suggests the potential of these compounds in cancer therapy, where glycosylation may confer pharmacological advantages (Park et al., 2014).

Biocatalytic Synthesis and Biological Activities

Research into the biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside reveals its presence in various plants, such as Capsicum species and Arabidopsis thaliana. The synthesis of this compound through metabolic engineering in Escherichia coli showcases the importance of this flavonoid glycoside due to its numerous biological activities. The glycosylation of flavonols like quercetin enhances their solubility and absorption, indicating their significant roles in plant and human health (Roepke & Bozzo, 2013).

Role in Rutin Biosynthesis

In the context of rutin biosynthesis in common buckwheat (Fagopyrum esculentum), a study identified and characterized a rhamnosyltransferase enzyme involved in the biosynthesis pathway. This enzyme plays a crucial role in converting quercetin glycosides to rutin, a compound with therapeutic potential. The study underlines the importance of quercetin glycosides in the biosynthetic pathways of significant bioactive flavonoids (Koja et al., 2018).

Regulation of α7 Nicotinic Acetylcholine Receptor

Research on the neuropharmacological actions of flavonoids demonstrates that quercetin glycosides, including quercetin 3-O-rhamnoside, differentially regulate the α7 nicotinic acetylcholine receptor (α7 nAChR) in comparison to quercetin itself. This suggests a crucial role for these glycosides in modulating neurological and cognitive functions (Lee et al., 2016).

Propriétés

Numéro CAS |

17306-45-5 |

|---|---|

Formule moléculaire |

C27H30O16 |

Poids moléculaire |

610.52 |

Nom IUPAC |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)43-25-19(34)16-13(31)5-10(40-27-23(38)21(36)18(33)15(7-28)42-27)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27+/m0/s1 |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O |

Synonymes |

Quercetin 3-α-L-rhamnopyranoside 7-β-D-glucopyranoside; 3-O-Rhamnosyl-7-O-glucosyl-quercetin; 7-O-β-D-Glucopyranosylquercetin 3-O-α-L-rhamnopyranoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.